N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide
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Overview
Description
“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide” is a complex organic compound that features a combination of functional groups, including a methylsulfonyl group, an oxadiazole ring, and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfonyl Group: This step might involve sulfonation of a phenyl ring followed by methylation.
Attachment of the Dinitrobenzamide Moiety: This could be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a dinitrobenzoyl chloride.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structural features.
Medicine
Industry
In industrial applications, the compound could be used in the manufacture of specialty chemicals, dyes, or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide” exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide: can be compared with other oxadiazole derivatives, sulfonyl compounds, and nitrobenzamides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-3-9(7-13)15-18-19-16(29-15)17-14(22)10-5-11(20(23)24)8-12(6-10)21(25)26/h2-8H,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWFQKYSCJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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